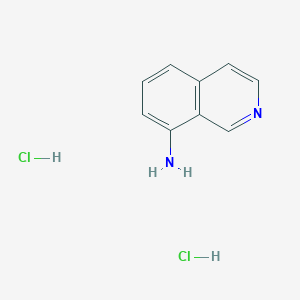

Isoquinolin-8-amine dihydrochloride

Übersicht

Beschreibung

Isoquinolin-8-amine dihydrochloride is a chemical compound with the CAS number 1187929-16-3 . It is used in the manufacture of chemical compounds and is a specialty chemical used in nucleosides, nucleotides, phosphoramidites, and pharmaceutical intermediates .

Synthesis Analysis

The synthesis of quinolin-8-amines, which are isomerically related to Isoquinolin-8-amine dihydrochloride, has been reported in the literature . The synthesis involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .Molecular Structure Analysis

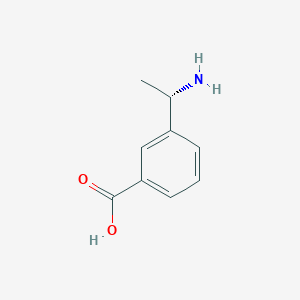

The molecular formula of Isoquinolin-8-amine dihydrochloride is C9H8N2 . The average mass is 144.173 Da and the mono-isotopic mass is 144.068741 Da .Chemical Reactions Analysis

Quinolin-8-amines, which are structurally related to Isoquinolin-8-amine dihydrochloride, have been used in the construction of aromatic nitrogen heterocycles . The reactions involve intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology .Physical And Chemical Properties Analysis

Isoquinolin-8-amine dihydrochloride is a crystalline powder . It has a high gastrointestinal absorption and is BBB permeant . It is soluble in water .Wissenschaftliche Forschungsanwendungen

Anticancer Potential

Isoquinolin-8-amine dihydrochloride exhibits promising anticancer properties. Researchers have investigated its effects on various cancer cell lines. For instance, ancistroyafungines A–D , naphthylisoquinoline alkaloids derived from the stem bark of Ancistrocladus liana, demonstrated considerable activity against PANC-1 pancreatic cancer cells . Further studies are needed to explore its mechanism of action and potential clinical applications.

Synthesis of Isoquinoline Derivatives

Efficient synthesis methods for isoquinoline derivatives have attracted attention from chemists and pharmacologists. Isoquinolines are natural alkaloids with diverse biological activities. Historical approaches include the Gabriel-Colman method , which uses phthalimide as a raw material, and the Pomeranz-Fritsch method , involving aromatic aldehydes and aminoacetals. Modern strategies aim for greener, more efficient processes .

Wirkmechanismus

Target of Action

Isoquinolin-8-amine dihydrochloride, also known as 8-Aminoquinoline, is a derivative of quinoline . It primarily targets the Plasmodium species , which are the causative agents of malaria . The compound is structurally analogous to 8-hydroxyquinoline .

Mode of Action

It is known that the compound interacts with its targets, the plasmodium species, and induces changes that inhibit the growth and proliferation of these organisms . The amine functional group in the compound can serve as a directing group in organic synthesis .

Biochemical Pathways

Isoquinolin-8-amine dihydrochloride affects the biochemical pathways of the Plasmodium species. The compound’s interaction with these organisms disrupts their normal metabolic processes, leading to their eventual death . The synthesis of substituted 8-aminoquinoline involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions .

Pharmacokinetics

The pharmacokinetic properties of Isoquinolin-8-amine dihydrochloride include high gastrointestinal absorption and permeability across the blood-brain barrier . . These properties influence the compound’s bioavailability and its overall effectiveness as a therapeutic agent.

Result of Action

The primary result of the action of Isoquinolin-8-amine dihydrochloride is the inhibition of the growth and proliferation of the Plasmodium species . This leads to a decrease in the severity of malaria symptoms in infected individuals. The compound’s action at the molecular and cellular levels disrupts the normal metabolic processes of the Plasmodium species, leading to their death .

Safety and Hazards

Zukünftige Richtungen

Quinoline and isoquinoline alkaloids, which include Isoquinolin-8-amine dihydrochloride, have potent biological activities demonstrated by in vitro and in vivo assays . They are presented as an inexhaustible source of new therapeutic agents . Future research may focus on exploring these biological activities further and developing new drugs based on these compounds .

Eigenschaften

IUPAC Name |

isoquinolin-8-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2.2ClH/c10-9-3-1-2-7-4-5-11-6-8(7)9;;/h1-6H,10H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISTBXWYVMNDETI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2)C(=C1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoquinolin-8-amine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B3218117.png)

![7-Chloro-2-methyloxazolo[5,4-d]pyrimidine](/img/structure/B3218124.png)

![2-Phenyl-2,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B3218193.png)